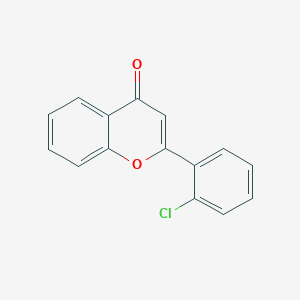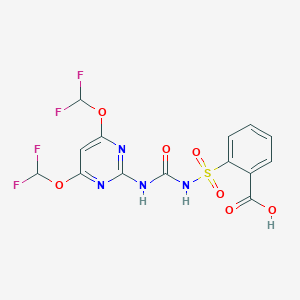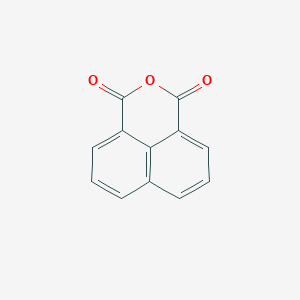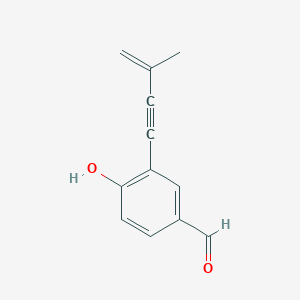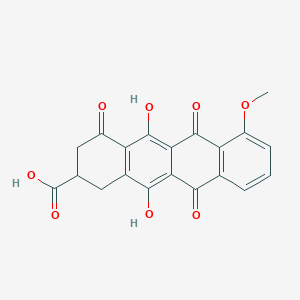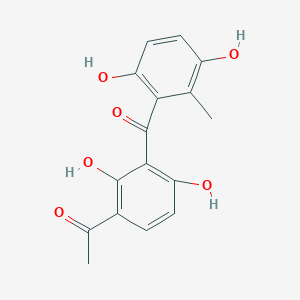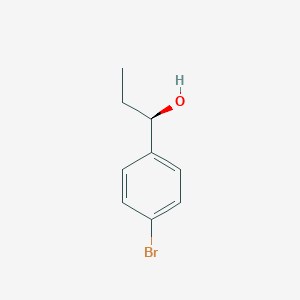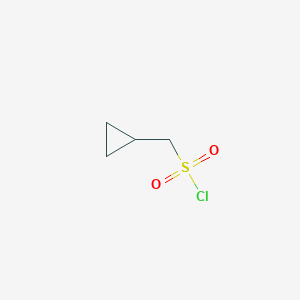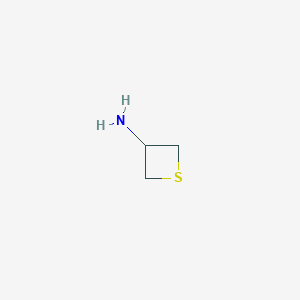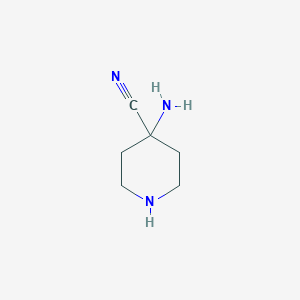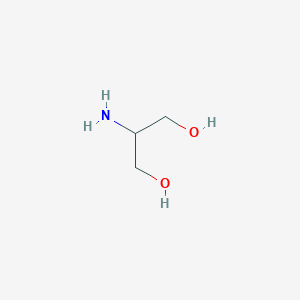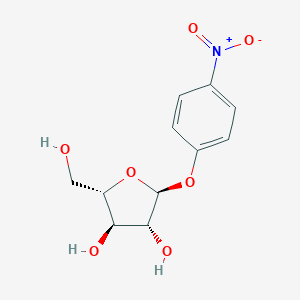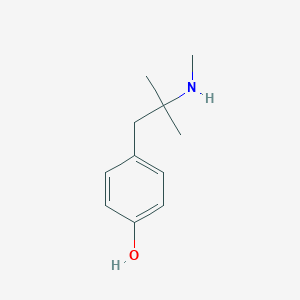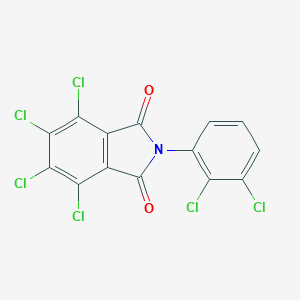
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including analogs similar to the target compound, typically involves a series of reactions that introduce various substituents to the isoindole core. For instance, new polysubstituted isoindole-1,3-diones have been prepared through reactions starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, highlighting a method that could potentially be adapted for the synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione by altering substituents and reaction conditions (Tan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to elucidate the arrangement of atoms within a compound. Similar compounds to the one have been analyzed, revealing that atoms in the isoindole ring can adopt various conformations depending on the specific substituents and their interactions within the crystal lattice. For example, the crystal structure of related compounds provides insights into the possible conformational space of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which is likely to exhibit unique structural features due to its chlorinated substituents (Shi et al., 2007).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives participate in a range of chemical reactions, influenced by the electron-withdrawing capacity of the dione moiety and the electronic effects of substituents. These reactions can include nucleophilic additions, cycloadditions, and substitutions, allowing for the further functionalization of the isoindole core. The specific chlorinated substituents in the target compound may enhance its reactivity toward certain nucleophiles or bases, leading to a diverse set of potential chemical transformations.
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and crystal form, are crucial for understanding its behavior in different environments and applications. While specific data on 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is not provided, analogous compounds exhibit properties that suggest this compound would have limited solubility in water due to its high degree of chlorination and might display a relatively high melting point (Tan et al., 2016).
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Reactions
- Formation of Tetrahydroisoindoles : A study demonstrated the formation of substituted 1,3-dihydro-2H-isoindoles through palladium-catalyzed formate reduction. This process facilitates the reduction of alkyl isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. Halogen-substituted isoindolines were dehalogenated and reduced in this process, providing insights into the reactivities and aromaticity differences between isoindoles and indoles (Hou et al., 2007).
Structural Analysis and Properties
- Crystal Structure Determination : A research article detailed the synthesis and crystal structure of a compound related to the target chemical, highlighting the structural determination through X-ray single crystal diffraction. This study provides insights into the molecular geometry and interaction within the crystal lattice (Ming-zhi et al., 2005).
Biological Activity Potential
- Enhancement of Tumor Necrosis Factor α Production : N-2,6-Dialkylphenylphthalimides, including compounds structurally similar to the target chemical, were identified as potent enhancers of tumor necrosis factor (TNF)-α production. This indicates the potential application of such compounds in modulating immune responses, with specific derivatives showing activity at very low concentrations (Shibata et al., 1994).
Advanced Materials and Chemical Functionalization
- Synthesis of Polysubstituted Analogues : Research on new polysubstituted isoindole-1,3-dione analogues explores synthetic routes and the resulting chemical properties. This includes reactions under various conditions to produce compounds with potential applications in material science and organic synthesis (Tan et al., 2014).
Safety And Hazards
I’m sorry, but I couldn’t find any information on the safety and hazards associated with this compound.
Direcciones Futuras
I’m sorry, but I couldn’t find any information on the future directions of research or applications for this compound.
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXEQLXCFSNPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3Cl6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

